2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide
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Overview
Description
2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonamide group, which is a key functional group in many pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide typically involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with N-[(4-methylphenyl)methyl]acetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, making it useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(4-methylphenyl)acetamide
- N-(2,4-Dimethoxyphenyl)benzenesulfonamide
- N-(4-Methylphenyl)acetamide
Uniqueness
2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H26N2O5S |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C24H26N2O5S/c1-18-9-11-19(12-10-18)16-25-24(27)17-26(32(28,29)21-7-5-4-6-8-21)22-14-13-20(30-2)15-23(22)31-3/h4-15H,16-17H2,1-3H3,(H,25,27) |
InChI Key |
OMFVFRCQQKTJAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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